N-benzylsulfamide

Übersicht

Beschreibung

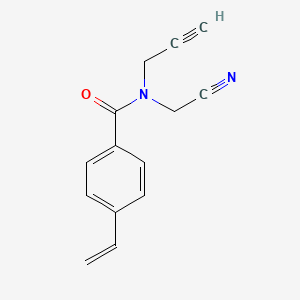

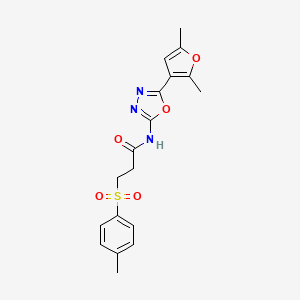

N-benzylsulfamide is a chemical compound with the molecular formula C7H10N2O2S and a molecular weight of 186.23 . It is used for research purposes .

Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Its predicted melting point is 112.19°C, and its predicted boiling point is approximately 364.0°C at 760 mmHg . The predicted density is approximately 1.3 g/cm3 .Wissenschaftliche Forschungsanwendungen

Inhibition Properties in Enzyme Studies

N-benzylsulfamide derivatives have been studied for their inhibition effects on carbonic anhydrase enzymes. These enzymes, found in red blood cells, are crucial in physiological processes like respiration and acid-base balance. Novel synthesized benzylsulfamide analogs showed significant inhibitory activity, indicating potential research and therapeutic applications (Göksu et al., 2014).

Chemical Synthesis and Kinetics

The synthesis of this compound through the thermolysis of N-(benzyl)-N´-(tert-butoxycarbonyl) sulfamide was kinetically analyzed, providing insights into efficient production methods for this compound (Gavernet et al., 2013).

Dermatological Applications

A study focused on the synthesis optimization of a specific benzylsulfamide derivative for improving skin barrier function, demonstrating potential applications in dermatology and cosmetic science (Voegeli et al., 2017).

Anticancer and Antioxidant Potential

Research into benzene sulfonamide derivatives, including this compound, has highlighted their potential as anticancer agents. Molecular docking studies show strong interactions with specific cancer cell lines, indicating their potential in oncological research (Mohamed et al., 2022).

Pharmacological Activities

The affinity of certain this compound derivatives for the benzodiazepine binding site of the GABA(A) receptor was investigated, showing anxiolytic and anticonvulsant activities in animal models. This suggests possible applications in neuropharmacology and the treatment of epilepsy and anxiety (Wasowski et al., 2012).

Antihyperlipidemic Activity

N-benzylsulfamates have been studied for their antihyperlipidemic activity, showing significant effects in lowering serum cholesterol and triglyceride levels in animal models. This research indicates potential uses in the treatment of hyperlipidemia (Wyrick et al., 1984).

Environmental Applications

Benzyl disulphide, closely related to this compound, has been used in developing membrane electrodes for lead ion detection, suggesting applications in environmental monitoring and pollution control (Abbaspour & Tavakol, 1999).

Wirkmechanismus

Target of Action

N-benzylsulfamide is a biochemical compound used in proteomics research . The primary targets of this compound are carbonic anhydrases, including CA II, CA I, CA VII, CA XIV, and CA XII . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Biochemische Analyse

Biochemical Properties

N-benzylsulfamide, like other sulfonamides, exhibits a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase These interactions with enzymes and proteins play a crucial role in its biochemical reactions

Metabolic Pathways

Sulfonamides are known to interfere with the synthesis of folic acid, a crucial metabolite in many organisms

Eigenschaften

IUPAC Name |

(sulfamoylamino)methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c8-12(10,11)9-6-7-4-2-1-3-5-7/h1-5,9H,6H2,(H2,8,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYKLNLIUTCAYCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501347397 | |

| Record name | N-Benzylsulfuric diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14101-58-7 | |

| Record name | N-Benzylsulfuric diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-chloro-4-fluorophenyl)sulfonyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-D-prolinamide](/img/structure/B2748919.png)

![4-(Benzenesulfonyl)-5-[(2-chlorophenyl)methylsulfanyl]-2-thiophen-2-yl-1,3-oxazole](/img/structure/B2748926.png)

![(Z)-methyl 2-(2-((2-phenoxyacetyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate](/img/structure/B2748928.png)

![({[(2-Chlorophenyl)carbamoyl]methyl}(methyl)carbamoyl)methyl 6-chloropyridine-3-carboxylate](/img/structure/B2748930.png)

![3-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-N-cyclopropyl-4-methylbenzamide](/img/structure/B2748931.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2748932.png)

![3-(isopropylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2748934.png)

![6-Benzyl-6-azaspiro[3.4]octane-8-carbonitrile](/img/structure/B2748935.png)

![1-(3-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)phenyl)ethanone](/img/structure/B2748939.png)